3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
Overview
Description
3,3-Diethoxy-1-propenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H25BO4 and a molecular weight of 256.15 g/mol . This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3-diethoxy-1-propenylboronic acid pinacol ester typically involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
3,3-Diethoxy-1-propenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions are often used as intermediates in organic synthesis.
Scientific Research Applications
3,3-Diethoxy-1-propenylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-diethoxy-1-propenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds. This stability allows it to participate in various chemical reactions, particularly in the presence of palladium catalysts. The molecular targets and pathways involved include the formation of carbon-carbon bonds through transmetalation and oxidative addition processes .
Comparison with Similar Compounds
Similar compounds to 3,3-diethoxy-1-propenylboronic acid pinacol ester include other boronic esters such as:
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its specific structure, which provides distinct reactivity and stability in chemical reactions .
Properties
IUPAC Name |
2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPKUGXWIEUJA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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